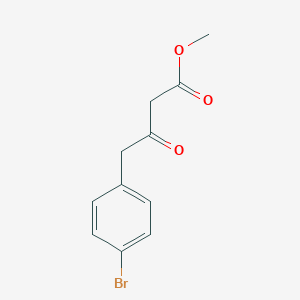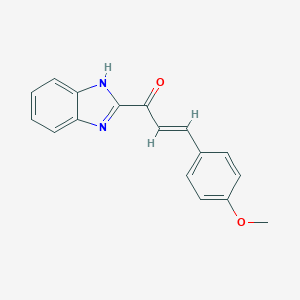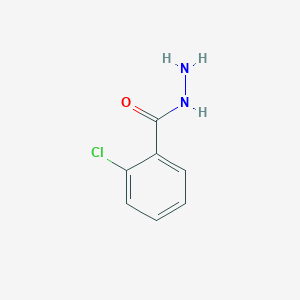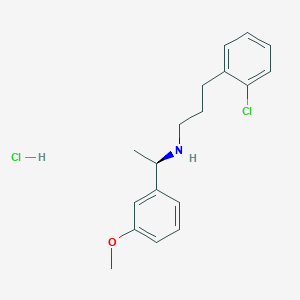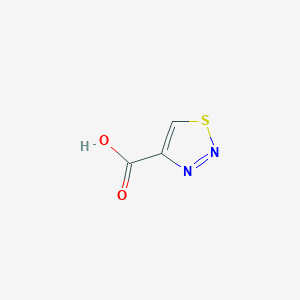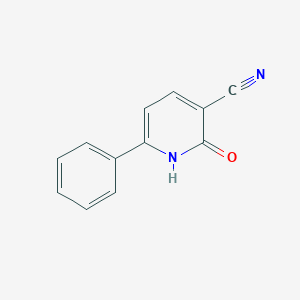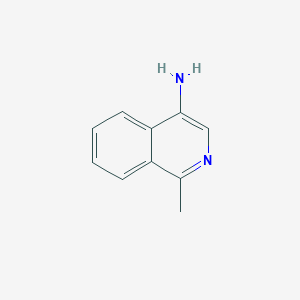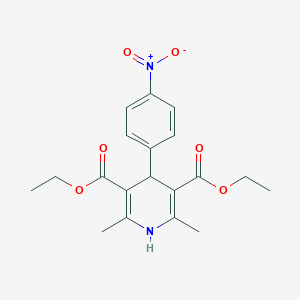
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as FTPI, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FTPI belongs to the class of indole compounds, which are known to have diverse biological activities.
作用机制
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a selective antagonist for the 5-HT7 receptor subtype, which is involved in the regulation of various physiological processes, including mood, cognition, and circadian rhythm. By blocking the activity of this receptor, 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can modulate these processes and potentially provide therapeutic benefits.
生化和生理效应
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been shown to have various biochemical and physiological effects, including the modulation of serotonin and dopamine signaling pathways. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in lab experiments is its high selectivity for the 5-HT7 receptor subtype, which allows for more precise manipulation of this receptor. However, one limitation of using 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is its relatively low potency compared to other 5-HT7 antagonists.
未来方向
There are several potential future directions for research on 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, including:
1. Further investigation of its potential therapeutic effects for Parkinson's disease and other neurological disorders.
2. Development of more potent analogs of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for use in research and potential therapeutic applications.
3. Exploration of its effects on other physiological processes beyond serotonin and dopamine signaling.
4. Investigation of its potential use as a tool for studying other G protein-coupled receptors.
In conclusion, 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a promising compound with a range of potential research applications. Its selective antagonism of the 5-HT7 receptor subtype makes it a valuable tool for studying this receptor and its associated physiological processes. Further research is needed to fully understand its potential therapeutic benefits and to develop more potent analogs for use in research and potential clinical applications.
合成方法
The synthesis of 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves the reaction of 4-fluoroindole with 1,2,3,6-tetrahydropyridine-4-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
科学研究应用
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been used in various research applications, including as a probe for studying the serotonin receptor subtype 5-HT7. It has also been used as a ligand for the dopamine receptor D3 and as a potential therapeutic agent for the treatment of Parkinson's disease.
属性
IUPAC Name |
4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINBIWHOHAQHPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611807 |
Source


|
| Record name | 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
185255-80-5 |
Source


|
| Record name | 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

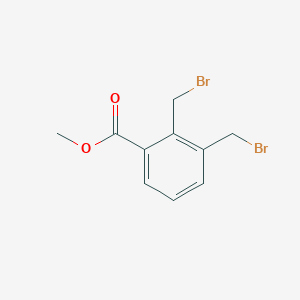
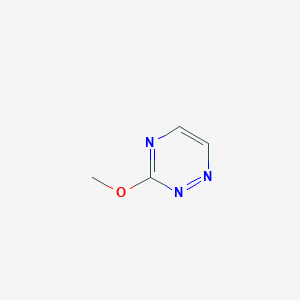
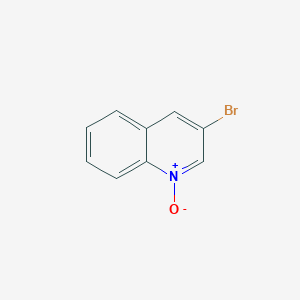
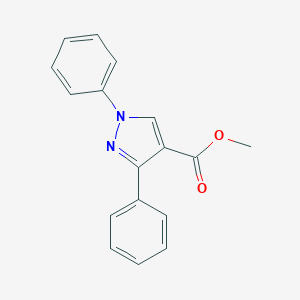
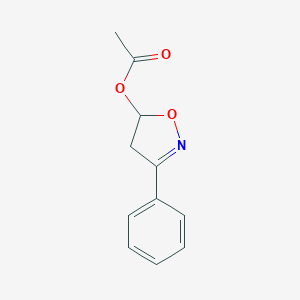
![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)
